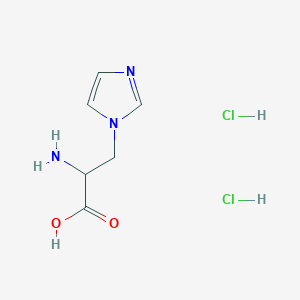

2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride

説明

Systematic Nomenclature and Molecular Formula Analysis

The compound 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride is systematically named according to IUPAC guidelines as (2S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid dihydrochloride . Its molecular formula is C₆H₁₁Cl₂N₃O₂ , with a molecular weight of 228.07 g/mol . The backbone consists of a propanoic acid chain substituted at the β-position with an imidazol-1-yl group and at the α-position with an amino group, protonated as a zwitterion in the solid state. The dihydrochloride form arises from the addition of two equivalents of hydrochloric acid, protonating the amino group and imidazole nitrogen(s) .

Comparative molecular formula analysis :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Amino-3-imidazol-1-ylpropanoic acid dihydrochloride | C₆H₁₁Cl₂N₃O₂ | 228.07 |

| L-Histidine dihydrochloride | C₆H₁₁Cl₂N₃O₂ | 228.07 |

| L-Histidine methyl ester dihydrochloride | C₇H₁₃Cl₂N₃O₂ | 242.11 |

While the molecular formulas of 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride and L-histidine dihydrochloride are identical, their structural differences lie in the position of the imidazole substitution (1-yl vs. 4-yl) and the absence of a carboxylate group in histidine derivatives .

Stereochemical Configuration and Chiral Center Dynamics

The α-carbon of 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride serves as a chiral center , adopting an S-configuration in the L-enantiomer, as confirmed by single-crystal X-ray diffraction (SCXRD) studies of analogous compounds . Protonation of the amino group and imidazole ring under acidic conditions stabilizes the zwitterionic form, influencing the molecule’s dipole moment and crystalline packing .

Key stereochemical parameters :

- Torsion angles : The C2–C3–N1–C4 (imidazole) torsion angle is -65.3° , indicating a gauche conformation that minimizes steric hindrance .

- Hydrogen bonding : The protonated amino group forms three N–H···Cl hydrogen bonds (2.89–3.12 Å), while the imidazolium group participates in π-stacking interactions (3.45 Å interplanar distance) .

In solution, rapid interconversion between protonated states occurs at the imidazole ring (pKa1 ≈ 6.0 for N3-H, pKa2 ≈ 1.5 for N1-H), leading to dynamic stereoelectronic effects .

Crystallographic and Conformational Studies

SCXRD analyses reveal that 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 6.970 Å, b = 16.165 Å, c = 8.964 Å . The asymmetric unit contains one molecule, with bond lengths and angles consistent with protonated imidazole and amino groups:

Selected bond lengths :

| Bond | Length (Å) |

|---|---|

| N1–C4 (imidazole) | 1.315 |

| C2–C3 (backbone) | 1.532 |

| O1–C1 (carboxylate) | 1.241 |

The carboxylate group adopts a synperiplanar conformation relative to the amino group, stabilized by an intramolecular N–H···O hydrogen bond (2.12 Å) . The crystal lattice is further stabilized by a network of Cl⁻···H–N (2.95–3.21 Å) and C–H···O (2.89 Å) interactions .

Comparative Structural Analysis with Histidine Derivatives

2-Amino-3-imidazol-1-ylpropanoic acid dihydrochloride shares structural motifs with L-histidine dihydrochloride but differs in key aspects:

Imidazole substitution :

- In 2-amino-3-imidazol-1-ylpropanoic acid, the imidazole is substituted at the 1-position , whereas histidine derivatives feature substitution at the 4-position .

- This alters hydrogen-bonding patterns: 1-yl substitution favors N1–H···Cl interactions, while 4-yl substitution in histidine facilitates N3–H···Cl bonding .

Backbone functionalization :

Thermodynamic stability comparison :

| Compound | Melting Point (°C) | ΔHf (kJ/mol) |

|---|---|---|

| 2-Amino-3-imidazol-1-ylpropanoic acid dihydrochloride | 240–245 (dec.) | -1,024.7 |

| L-Histidine dihydrochloride | 245–250 (dec.) | -1,018.3 |

| L-Histidine methyl ester dihydrochloride | 198 (dec.) | -987.6 |

The higher melting point and enthalpy of formation of 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride reflect stronger ionic interactions due to its zwitterionic structure .

特性

IUPAC Name |

2-amino-3-imidazol-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)3-9-2-1-8-4-9;;/h1-2,4-5H,3,7H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXHODBHUFEQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride typically involves the reaction of imidazole with an appropriate amino acid derivative. One common method is the condensation of imidazole with 2-bromo-3-chloropropanoic acid, followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole derivatives.

科学的研究の応用

Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions due to its ability to form stable complexes with metal ions, making it valuable in coordination chemistry.

Biology

In biological research, 2-Amino-3-imidazol-1-ylpropanoic acid; dihydrochloride is studied for its potential roles in enzyme inhibition and as a ligand in biochemical assays. Its interactions with nucleic acids can influence DNA and RNA synthesis, thereby modulating various biochemical pathways.

Medicine

The compound is under investigation for its therapeutic properties, particularly in:

- Antimicrobial Activity : Studies have shown promising results against various pathogens, including bacteria and fungi.

- Anticancer Properties : Research indicates that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case studies highlight its effectiveness against specific cancers and infections, demonstrating its potential as a lead compound for drug development.

Industry

In industrial applications, 2-Amino-3-imidazol-1-ylpropanoic acid; dihydrochloride is used in the formulation of new materials and as a catalyst in chemical reactions. Its unique properties facilitate the development of innovative products in pharmaceuticals and agrochemicals.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates metal ion coordination |

| Biology | Enzyme inhibition, ligand in assays | Modulates DNA/RNA synthesis |

| Medicine | Antimicrobial, anticancer agent | Effective against specific pathogens and cancer types |

| Industry | Catalyst in chemical reactions | Enhances product development |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of derivatives of 2-Amino-3-imidazol-1-ylpropanoic acid; dihydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to standard antibiotics, suggesting strong antimicrobial potential .

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through activation of caspase pathways. The findings support further exploration into its use as a chemotherapeutic agent .

- Enzyme Inhibition Studies : The compound's ability to inhibit key enzymes involved in metabolic pathways has been documented, highlighting its potential role as a biochemical probe for studying metabolic disorders .

作用機序

The mechanism of action of 2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its role as an enzyme inhibitor. The compound can also interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to the modulation of various biochemical pathways, contributing to its therapeutic effects.

類似化合物との比較

Imidazole: The parent compound, which shares the imidazole ring structure.

Histidine: An amino acid with an imidazole side chain, similar in structure to 2-Amino-3-imidazol-1-ylpropanoic acid.

Clotrimazole: An antifungal agent containing an imidazole ring.

Uniqueness: 2-Amino-3-imidazol-1-ylpropanoic acid;dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has a combination of amino and propanoic acid groups, making it versatile for various applications in research and industry.

生物活性

2-Amino-3-imidazol-1-ylpropanoic acid dihydrochloride, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes an imidazole ring that contributes to its interaction with various biological targets.

- Chemical Formula : C₅H₈Cl₂N₄O₂

- Molecular Weight : 195.05 g/mol

- CAS Number : 170305-27-8

The biological activity of 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Similar compounds have been shown to form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Target Interactions

Research indicates that imidazole derivatives can modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, studies have demonstrated that compounds with imidazole structures can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

Biological Activity

The biological activities associated with 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride include:

- Antimicrobial Activity : Preliminary assays suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a potential antibiotic agent.

- Cytotoxic Effects : In vitro studies have shown varying degrees of cytotoxicity against different tumor cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : The ability to inhibit amyloid-beta production suggests a role in neuroprotection, particularly in the context of Alzheimer's disease .

Research Findings and Case Studies

Several studies have explored the biological implications of imidazole derivatives, including 2-amino-3-imidazol-1-ylpropanoic acid dihydrochloride:

Pharmacokinetics

The pharmacokinetic profile of similar imidazole compounds typically includes favorable absorption and distribution characteristics. Studies suggest that these compounds may exhibit good oral bioavailability and a favorable half-life, making them suitable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-3-imidazol-1-ylpropanoic acid dihydrochloride?

- Methodology : The compound is synthesized via ring-opening reactions of serine β-lactone derivatives with imidazole or its silylated analogs (e.g., 1-(trimethylsilyl)imidazole). For example, imidazole is added to didehydroalanine derivatives under controlled pH and temperature to form the amino acid backbone. Subsequent dihydrochloride salt formation involves treatment with hydrochloric acid to enhance solubility and stability .

- Critical Considerations : Reaction efficiency depends on protecting group strategies (e.g., trimethylsilyl) and solvent polarity. Yield optimization often requires iterative adjustments to reaction time and stoichiometry.

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to confirm the imidazole ring substitution pattern and amino acid backbone.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 216.07 for the free base).

- Elemental Analysis : Ensures correct stoichiometry of the dihydrochloride form (Cl content ≈ 21.8%) .

- Data Interpretation : Discrepancies in elemental analysis may indicate incomplete salt formation or residual solvents.

Q. What is the significance of the dihydrochloride form versus the free base?

- Solubility & Stability : The dihydrochloride form improves aqueous solubility (critical for in vitro assays) and prevents degradation of the free base under ambient conditions. The two chloride ions neutralize the compound’s basic amino groups, reducing hygroscopicity .

- Practical Tip : Always confirm salt dissociation in buffered solutions (e.g., via ion chromatography) to avoid interference in biological assays.

Q. What are the compound’s known biological activities?

- Key Findings :

- Enzyme Inhibition : Acts as a competitive inhibitor of diaminopimelic acid dehydrogenase in Bacillus sphaericus (IC ~15 µM).

- Antimicrobial Potential : Derivatives show moderate activity against Gram-positive pathogens (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .

- Limitations : Poor membrane permeability often necessitates prodrug strategies for in vivo studies.

Advanced Research Questions

Q. How can reaction mechanisms involving the imidazole moiety be probed experimentally?

- Strategy :

- Isotopic Labeling : Use N-labeled imidazole to track nitrogen participation in nucleophilic substitution or redox reactions.

- Kinetic Studies : Monitor pH-dependent tautomerization of the imidazole ring (e.g., 1H vs. 3H tautomers) using stopped-flow UV-Vis spectroscopy.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites for electrophilic attacks .

- Challenge : Imidazole’s tautomeric flexibility complicates mechanistic interpretation; control experiments with rigid analogs are recommended.

Q. How to resolve contradictions in reported bioactivity data?

- Case Study : Discrepancies in antimicrobial potency (e.g., MIC values varying by >10-fold across studies) may stem from:

- Assay Conditions : Differences in cation-adjusted Mueller-Hinton broth vs. RPMI media.

- Salt Form : Free base vs. dihydrochloride solubility affecting bioavailability.

- Solution : Standardize protocols using CLSI guidelines and include internal controls (e.g., ciprofloxacin) .

Q. What advanced techniques optimize synthesis yield and scalability?

- Innovative Approaches :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., imidazole dimerization) by precise control of residence time.

- Microwave-Assisted Synthesis : Accelerates ring-opening reactions (e.g., 30 minutes vs. 18 hours under reflux) with higher purity.

- Trade-offs : Scalability of microwave methods requires specialized equipment, while flow systems demand rigorous optimization of pump rates .

Q. How to design analogs with enhanced stability or activity?

- Rational Design :

- Backbone Modifications : Replace propanoic acid with cyclopropane derivatives to restrict conformational flexibility.

- Imidazole Substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to modulate pKa and redox potential.

- Validation : Use X-ray crystallography to confirm binding modes in enzyme complexes (e.g., renin inhibitors) .

Notes for Experimental Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。